4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-[(2-methylphenyl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-11-6-3-4-8-13(11)10-14-12(2)7-5-9-15/h3-4,6,8,12,14-15H,5,7,9-10H2,1-2H3 |
InChI Key |
NBSPJTLRWHQSQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)CCCO |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
A two-step approach employs pentan-1-ol-4-one and 2-methylbenzylamine with sodium borohydride (NaBH₄) as the reducing agent:
- Imine Formation : Condensation of the ketone and amine in methanol at 50°C.
- Reduction : NaBH₄ reduces the imine intermediate to the secondary amine.
Advantage : Higher stereochemical control compared to substitution.
Bromoketone Intermediate Strategy
Adapted from pyrovalerone synthesis, this method uses:
- 2-Bromo-1-(2-methylphenyl)pentan-1-one reacted with excess 2-methylbenzylamine in diethyl ether.
- Yields α-aminated ketone, which is subsequently reduced to the alcohol using LiAlH₄.
Optimization Strategies
- H₂SO₄ vs. AlCl₃ : Sulfuric acid minimizes side reactions (e.g., ether formation) compared to Lewis acids.
- Solvent Effects : Ethanol enhances nucleophilicity of 2-methylbenzylamine over non-polar solvents.
- Recrystallization : Ethanol/ether mixtures (3:1 v/v) yield >95% purity.
- Chromatography : Silica gel column chromatography (CH₂Cl₂:MeOH 9:1) resolves stereoisomers.
Analytical Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.25–7.15 (m, 4H, Ar-H), 3.65 (t, 2H, -CH₂OH), 2.82 (m, 2H, -NCH₂-) | |
| IR (KBr) | 3340 cm⁻¹ (-OH), 1605 cm⁻¹ (C-N stretch) | |
| MS (ESI) | m/z 208.3 [M+H]⁺ |
Challenges and Solutions
- Low Amine Reactivity : Use of polar aprotic solvents (e.g., DMF) accelerates substitution kinetics.
- Byproduct Formation : Excess 1-pentanol (1.5 equiv) suppresses etherification.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine group undergoes alkylation with alkyl halides or epoxides. For example, reaction with methyl iodide in basic conditions produces N-methyl derivatives:
This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides. For instance, treatment with acetyl chloride yields:
Reactions are catalyzed by bases like triethylamine and occur at room temperature.
Oxidation Reactions
The hydroxyl group can be oxidized to a ketone using strong oxidizing agents such as KMnO₄ or CrO₃:
This reaction requires acidic conditions and elevated temperatures.
Reduction Reactions
The compound itself is not typically reduced, but its synthetic precursors (e.g., ketones) are reduced using agents like LiAlH₄ or NaBH₄ to form the final alcohol.
Reaction Mechanisms and Conditions
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | Quaternary ammonium salt | Moderate yield (~60%) |
| Acylation | AcCl, Et₃N, RT | Acetylated amide | High purity (>90%) |
| Oxidation | KMnO₄, H₂SO₄, 60°C | 4-Oxopentyl derivative | Requires careful pH control |
| Esterification | Ac₂O, H₂SO₄ (cat.) | Acetylated alcohol | Limited data available |
Comparative Reactivity Insights
-
Amine vs. Alcohol Reactivity : The secondary amine participates more readily in nucleophilic reactions than the hydroxyl group due to higher basicity.
-
Steric Effects : The 2-methylphenyl group introduces steric hindrance, slowing reactions at the nitrogen center compared to less substituted amines.
Structural and Molecular Data
Discrepancies in reported molecular formulas highlight the need for verification:
-
Source : C₁₂H₁₉N (likely incomplete, missing oxygen from the hydroxyl group).
-
Source : C₁₃H₂₁NO (correctly accounts for all functional groups) .
| Property | Value |
|---|---|
| Molecular Weight | 207.31 g/mol |
| Key Functional Groups | Secondary amine, alcohol |
Scientific Research Applications
Based on the search results, here's what is known about the compound 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol:
Basic Information
4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol is a chemical compound with the molecular formula C13H21NO . The CAS number for this compound is 1522838-17-0 .
Available Information
- Synonyms: The search results do not list any synonyms for this compound .
- Physicochemical Properties:
- Safety Information: The search results provide limited safety information, including signal word, hazard statements, and precautionary statements, but these are not specified .
Applications and Research
While the provided search results do not offer extensive details regarding specific applications of 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol, they do provide some context for potential research avenues:
- Analog of Pyrovalerone: One study mentions analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) and explores their synthesis and biological evaluation . It specifically mentions a 2-methyl variant in comparison to a 4-methyl variant regarding DAT (dopamine transporter) and NET (norepinephrine transporter) activity .
- Neurotransmitter Transporters: The study indicates that different methyl substitutions on the phenyl ring of pyrovalerone analogs influence their potency at DAT and NET . For example, the 4-methyl analog is more potent at DAT than the 2-methyl analog .
- Potential Applications: Based on the related research, 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol, as an analog of pyrovalerone, might have potential applications in studies related to neurotransmitter transporters, particularly DAT and NET .
Additional Considerations
- Availability: The compound is listed as available for inquiry from at least one supplier .
- Related Research: The study involving pyrovalerone analogs highlights the importance of stereochemistry in biological activity, suggesting that further research into the specific stereoisomers of 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol could be valuable .
Mechanism of Action
The mechanism of action of 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Methylphenyl)amino]methyl}phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
Uniqueness
4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol is unique due to its specific structural features, such as the combination of a pentanol backbone with a 2-methylphenylmethylamino substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, drawing on diverse research sources.
Chemical Structure and Properties
The compound features a pentan-1-ol backbone with an amino group linked to a 2-methylphenyl moiety. Its molecular formula is with a molecular weight of approximately 189.27 g/mol. The presence of the methyl group on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.
Research indicates that 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol may interact with various enzymes and receptors, modulating biochemical pathways. The compound's mechanism involves:
- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic processes.
- Receptor Binding : The compound could bind to neurotransmitter receptors, influencing synaptic transmission and signaling pathways.
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of derivatives related to 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol. For example, compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Case Studies
- Antibacterial Activity : A study evaluated several analogs of amino alcohols, revealing that modifications similar to those in 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol resulted in significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Effects : Another investigation into compounds with similar structures indicated potential neuroprotective effects, suggesting that they might be beneficial in treating neurodegenerative diseases by modulating neurotransmitter levels .
Research Findings
Research findings indicate that the biological activity of 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol can be summarized as follows:
Q & A
Q. What are the key structural features and IUPAC nomenclature of 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol?
The compound contains a pentanol backbone substituted with a [(2-methylphenyl)methyl]amino group at the fourth carbon. Its IUPAC name reflects this structure: the amino group is derived from 2-methylbenzylamine, and the hydroxyl group is at the first carbon of the pentanol chain. This nomenclature ensures precise communication in synthetic and analytical workflows .
Q. What synthetic routes are commonly employed to prepare 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol?
A typical synthesis involves reductive amination between 4-oxopentanol and 2-methylbenzylamine, using catalysts like sodium cyanoborohydride or hydrogen with palladium. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products such as over-alkylation or oxidation .
Q. How can researchers characterize the purity and identity of this compound?
Analytical methods include:
- NMR spectroscopy (¹H/¹³C) to confirm backbone structure and substituent positions.
- GC-MS or HPLC with UV detection to assess purity.
- FT-IR to verify functional groups (e.g., hydroxyl stretch at ~3300 cm⁻¹, amine N-H bend near 1600 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
Refer to SDS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. The compound may pose irritant or toxic risks due to its amine and alcohol functional groups. Store in inert, airtight containers away from oxidizers .
Advanced Research Questions
Q. How can reaction yields be optimized for the reductive amination step in synthesizing this compound?
Yield optimization requires:
- pH control : Maintain mildly acidic conditions (pH 4–6) to protonate the amine, enhancing nucleophilicity.
- Catalyst selection : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) or borohydride derivatives (e.g., NaBH₃CN) for efficiency.
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) improve reagent solubility but may require post-reaction purification to remove traces .
Q. What advanced analytical techniques resolve stereochemical uncertainties in this compound?
- Chiral HPLC : Use columns like Chiralpak® IG-3 to separate enantiomers if chiral centers are present.
- NOESY NMR : Detect spatial proximity of protons to confirm relative stereochemistry.
- X-ray crystallography : Resolve absolute configuration when single crystals are obtainable .
Q. How does the compound’s structure influence its biological activity in preliminary assays?
The 2-methylphenyl group may enhance lipophilicity, improving membrane permeability in cellular models. The primary alcohol could participate in hydrogen bonding with targets (e.g., enzymes, receptors). Structure-activity relationship (SAR) studies should systematically modify the phenyl ring and amino group to assess pharmacological potential .
Q. What computational methods predict the compound’s physicochemical properties?
Use tools like Schrödinger’s QikProp or ADMET Predictor™ to estimate logP (lipophilicity), pKa (ionization), and solubility. Molecular dynamics simulations (e.g., GROMACS ) model interactions with biological targets, aiding rational design .
Q. How can researchers address discrepancies in reported synthetic yields or purity across studies?
Contradictions often arise from variations in:
- Reagent quality : Ensure amines and carbonyl precursors are anhydrous.
- Workup protocols : Compare extraction methods (e.g., aqueous washes vs. column chromatography).
- Analytical thresholds : Standardize purity criteria (e.g., ≥95% by HPLC) .
Q. What green chemistry principles apply to sustainable synthesis of this compound?
Strategies include:
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol.
- Catalyst recycling : Immobilize metal catalysts on silica or magnetic nanoparticles.
- Waste minimization : Employ flow chemistry for precise reagent control and reduced byproducts .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Reductive Amination
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | Avoids side reactions |
| Catalyst Loading | 5 mol% Pd/C | Balances cost/activity |
| Reaction Time | 12–24 h | Ensures completion |
| Solvent | THF/MeOH (4:1) | Solubility balance |
Q. Table 2: Analytical Benchmarks for Quality Control
| Technique | Target Metric | Acceptable Range |
|---|---|---|
| ¹H NMR (400 MHz) | Integration Ratios | ±5% deviation |
| HPLC (C18 column) | Retention Time | 8.2 ± 0.3 min |
| GC-MS | Purity by Area | ≥95% |
Future Research Directions
- Biocatalytic synthesis : Explore aminotransferases or imine reductases for enantioselective production .
- Target identification : Screen against kinase or GPCR libraries using high-throughput assays.
- Stability studies : Assess degradation under varying pH, temperature, and light to inform formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
